K34c

Descripción

Propiedades

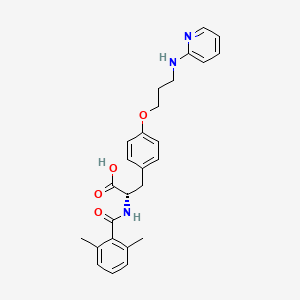

Fórmula molecular |

C26H29N3O4 |

|---|---|

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C26H29N3O4/c1-18-7-5-8-19(2)24(18)25(30)29-22(26(31)32)17-20-10-12-21(13-11-20)33-16-6-15-28-23-9-3-4-14-27-23/h3-5,7-14,22H,6,15-17H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)/t22-/m0/s1 |

Clave InChI |

VLNHAQFIBARCQP-QFIPXVFZSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OCCCNC3=CC=CC=N3)C(=O)O |

SMILES canónico |

CC1=C(C(=CC=C1)C)C(=O)NC(CC2=CC=C(C=C2)OCCCNC3=CC=CC=N3)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

K34c Mechanism of Action in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, necessitating the exploration of novel therapeutic strategies. One such avenue of investigation involves targeting the tumor microenvironment and cellular signaling pathways that contribute to GBM's hallmark resistance to conventional therapies. This technical guide provides an in-depth analysis of the mechanism of action of K34c, a specific non-peptidic antagonist of α5β1 integrin, in glioblastoma. This compound has emerged as a promising agent that can sensitize glioblastoma cells to chemotherapy in a p53-dependent manner. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting α5β1 Integrin

This compound exerts its anti-glioblastoma effects by specifically targeting the α5β1 integrin, a transmembrane receptor involved in cell adhesion to the extracellular matrix (ECM) and intracellular signaling. In glioblastoma, the interaction of α5β1 integrin with its ligand, fibronectin, activates pro-survival signaling pathways, notably the PI3K/AKT pathway. This activation contributes to resistance to apoptosis and chemotherapy-induced senescence.

This compound, as a selective antagonist, blocks the function of α5β1 integrin, leading to the inhibition of downstream signaling cascades. A critical aspect of this compound's mechanism is its dependence on the tumor suppressor protein p53. In glioblastoma cells with wild-type p53 (e.g., U87MG), this compound treatment, particularly in combination with chemotherapeutic agents or p53 activators like Nutlin-3a, leads to a significant increase in apoptosis and a reduction in premature senescence.[1] Conversely, in glioblastoma cells with mutated or inactive p53 (e.g., U373), the therapeutic enhancement by this compound is not observed.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in glioblastoma cell lines.

Table 1: Apoptosis Induction in U87MG Glioblastoma Cells

| Treatment | Concentration | Duration | Apoptosis Percentage (Annexin V Positive) |

| Control (Solvent) | - | 24 hours | ~5% |

| This compound | 20 µM | 24 hours | 20 ± 5% |

| Nutlin-3a | 5 µM | 24 hours | 16 ± 4% |

| This compound + Nutlin-3a | 20 µM + 5 µM | 24 hours | 56 ± 6% |

Data extracted from a study by Renner et al. (2016) investigating the combination of this compound and Nutlin-3a in U87MG cells expressing high levels of α5 integrin.

Signaling Pathways

The mechanism of action of this compound involves the modulation of key signaling pathways that govern cell survival, apoptosis, and senescence in glioblastoma.

Inhibition of the PI3K/AKT Survival Pathway

The binding of α5β1 integrin to fibronectin in the extracellular matrix activates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cell survival and proliferation. This compound, by antagonizing α5β1 integrin, inhibits the activation of this pathway.

p53-Dependent Induction of Apoptosis

The efficacy of this compound is intrinsically linked to the p53 status of the glioblastoma cells. In cells with functional p53, the inhibition of the α5β1 integrin/AKT pathway by this compound sensitizes the cells to pro-apoptotic signals, particularly when combined with agents that activate p53, such as Nutlin-3a. This synergistic effect leads to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action in glioblastoma.

Cell Culture

-

Cell Lines:

-

U87MG (human glioblastoma, p53 wild-type)

-

U373MG (human glioblastoma, p53 mutant)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment

-

This compound: A stock solution is prepared in a suitable solvent (e.g., DMSO) and diluted in culture medium to the final desired concentration (e.g., 20 µM).

-

Nutlin-3a: A stock solution is prepared in DMSO and diluted in culture medium to the final desired concentration (e.g., 5 µM).

-

Control: Cells are treated with an equivalent volume of the solvent (e.g., DMSO) as a vehicle control.

-

Treatment Duration: Cells are incubated with the drugs for the specified time period (e.g., 24 hours for apoptosis assays).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells.

-

Procedure:

-

Harvest cells by trypsinization, including the floating cells from the supernatant.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

References

The Biological Activity of K34c: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound K34c is a potent and selective small molecule inhibitor of α5β1 integrin, a cell surface receptor critically involved in tumor progression, angiogenesis, and resistance to therapy. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its application in glioblastoma research. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further investigation and application of this compound in preclinical studies.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α5β1 integrin, a receptor for the extracellular matrix protein fibronectin, is frequently overexpressed in various cancers, including glioblastoma, the most aggressive primary brain tumor. Its upregulation is associated with increased tumor cell survival, migration, invasion, and resistance to conventional therapies. Consequently, α5β1 integrin has emerged as a promising therapeutic target. This compound is a non-peptidic antagonist that exhibits high selectivity and potency for α5β1 integrin, making it a valuable tool for investigating the biological consequences of α5β1 inhibition and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its biological effects by directly binding to and inhibiting the function of α5β1 integrin. This inhibition disrupts the interaction between the integrin and its ligand, fibronectin, thereby interfering with downstream signaling pathways that regulate critical cellular processes in cancer.

Inhibition of α5β1 Integrin-Mediated Signaling

The primary mechanism of this compound is the competitive antagonism of the α5β1 integrin receptor. This leads to the disruption of downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/AKT pathway. By preventing the activation of this key survival pathway, this compound can sensitize cancer cells to apoptosis and inhibit cell migration and proliferation.

Crosstalk with the p53 Pathway

This compound has been shown to modulate the p53 signaling pathway, a critical tumor suppressor network. In the context of chemotherapy, inhibition of α5β1 integrin by this compound can prevent therapy-induced senescence and instead promote a shift towards apoptotic cell death in a p53-dependent manner. This suggests a synergistic potential for this compound when used in combination with DNA-damaging agents.

Quantitative Biological Data

The following tables summarize the quantitative effects of the this compound inhibitor on various biological parameters in the human glioblastoma cell line U87MG.

| Assay | Cell Line | This compound Concentration | Treatment Conditions | Result | Reference |

| IC50 (α5β1 Integrin Inhibition) | - | 3.1 nM | - | Potent and selective inhibition of α5β1 integrin. | [1] |

| Apoptosis (Annexin V/PI Staining) | U87MG | 20 µM | In combination with Nutlin-3a | 56 ± 6% apoptotic cells (compared to 20 ± 5% with this compound alone) | [1] |

| Cell Migration (Wound Healing Assay) | U87MG | 15 µM | 24-hour treatment | ~25% wound closure (compared to 90% in control) | [2] |

| Cell Migration (Transwell Assay) | U87MG | 10 µM | - | Significant reduction in migrated cells (specific percentage not provided) | [1] |

| Cell Adhesion (Fibronectin-coated plates) | U87MG | 20 µM | - | Significant reduction in cell adhesion to fibronectin. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits α5β1 integrin, blocking pro-survival signaling and promoting apoptosis.

Caption: A typical workflow for evaluating the biological effects of the this compound inhibitor.

Detailed Experimental Protocols

Cell Culture

The human glioblastoma cell line U87MG should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay (Annexin V/PI Staining)

-

Seed U87MG cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound and/or other compounds for the specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates late-stage apoptosis or necrosis.

Cell Migration Assay (Wound Healing)

-

Seed U87MG cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells and debris.

-

Replace the medium with fresh media containing the desired concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

Cell Adhesion Assay

-

Coat a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Harvest U87MG cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde and stain with crystal violet.

-

Solubilize the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm to quantify the number of adherent cells.

Western Blotting

-

Lyse treated U87MG cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3, cleaved caspase-8, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA Transfection

-

Seed U87MG cells in a 6-well plate to achieve 50-60% confluency at the time of transfection.

-

Dilute p53-specific siRNA or a non-targeting control siRNA in serum-free medium.

-

In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for the recommended time (e.g., 4-6 hours).

-

Replace the medium with fresh complete medium and incubate for 24-72 hours before subsequent experiments.

-

Confirm knockdown efficiency by Western blotting or qRT-PCR.

Conclusion

The this compound inhibitor is a powerful and selective tool for investigating the role of α5β1 integrin in cancer biology. Its ability to modulate key signaling pathways involved in cell survival, migration, and apoptosis makes it a compound of significant interest for preclinical research, particularly in the context of glioblastoma. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of targeting α5β1 integrin with this compound.

References

The Role of K34c in Overcoming Chemotherapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy resistance remains a significant hurdle in the effective treatment of many cancers, including aggressive malignancies like glioblastoma. A growing body of evidence points to the intricate interplay between the tumor microenvironment and cancer cell signaling pathways in promoting cell survival and therapeutic failure. One key player in this interaction is the α5β1 integrin, a cell surface receptor that mediates adhesion to the extracellular matrix protein fibronectin. Overexpression of α5β1 integrin is correlated with a poorer prognosis in high-grade glioma.[1][2] The small molecule K34c, a potent and selective antagonist of α5β1 integrin, has emerged as a promising agent to counteract this resistance.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in modulating key signaling pathways to sensitize cancer cells to chemotherapy.

Mechanism of Action: this compound Reverses Chemoresistance by Modulating the p53 and AKT Signaling Pathways

This compound exerts its pro-apoptotic and anti-senescence effects in the context of chemotherapy by targeting the α5β1 integrin, which in turn influences two critical signaling cascades: the p53 and the PI3K/AKT pathways.

In cancer cells with functional p53, such as the U87MG glioblastoma cell line, chemotherapeutic agents like ellipticine and temozolomide can induce premature senescence, a state of irreversible cell cycle arrest that allows tumor cells to survive treatment.[4] this compound, by inhibiting α5β1 integrin, mitigates this chemotherapy-induced senescence and steers the cells towards apoptosis.[3][4] This effect is largely dependent on a functional p53 pathway; in cells with mutated p53 (e.g., U373), this compound does not significantly enhance chemotherapy-induced apoptosis.[4]

A crucial mechanism by which this compound sensitizes cancer cells to apoptosis involves a crosstalk between the α5β1 integrin and p53 pathways.[1][2] High α5β1 integrin expression promotes an anti-apoptotic signaling cascade involving AKT, which leads to the stabilization of the anti-apoptotic protein PEA-15 (Phosphoprotein Enriched in Astrocytes 15).[1][5] PEA-15, in turn, can inhibit the activation of Caspase-8, a key initiator of apoptosis.[1][6]

When this compound blocks α5β1 integrin, the activity of AKT is reduced, leading to decreased levels and phosphorylation of PEA-15.[1][6] This relieves the inhibition on Caspase-8, allowing for its activation and subsequent cleavage of effector caspases like Caspase-3, ultimately triggering apoptosis.[1]

Furthermore, the inhibition of the α5β1/AKT/PEA-15 axis by this compound synergizes with the pro-apoptotic effects of p53 activation, which can be induced by chemotherapy or p53-activating compounds like Nutlin-3a.[1] Activated p53 can transcriptionally repress the anti-apoptotic protein survivin.[1] The combined action of this compound (leading to Caspase-8 activation) and p53 activation (leading to survivin repression) creates a robust pro-apoptotic environment that overcomes the resistance to single-agent chemotherapy.[1][2]

Data Presentation

The following tables summarize quantitative data from key experiments investigating the effects of this compound in combination with chemotherapeutic agents or p53 activators.

| Treatment | Cell Line | Apoptotic Cells (sub-G1 population) | Fold Increase in Apoptosis vs. Control |

| Control | U87MG | ~5% | 1.0 |

| Ellipticine (1 µM) | U87MG | ~15% | ~3.0 |

| This compound (20 µM) + Ellipticine (1 µM) | U87MG | ~35% | ~7.0 |

| Temozolomide | U87MG | - | - |

| This compound (20 µM) + Temozolomide | U87MG | Significant Increase | - |

Table 1: Effect of this compound on Chemotherapy-Induced Apoptosis in U87MG Glioblastoma Cells.[3] Data are approximated from graphical representations in the cited literature.

| Treatment | Cell Line | Surviving Fraction |

| Control | U87MG-α5 high | 1.0 |

| Nutlin-3a (1 µM) | U87MG-α5 high | ~0.8 |

| Nutlin-3a (5 µM) | U87MG-α5 high | ~0.6 |

| This compound (20 µM) + Nutlin-3a (1 µM) | U87MG-α5 high | ~0.6 |

| This compound (20 µM) + Nutlin-3a (5 µM) | U87MG-α5 high | ~0.3 |

Table 2: Effect of this compound on Clonogenic Survival of U87MG-α5 high Glioblastoma Cells Treated with Nutlin-3a.[1] Data are approximated from graphical representations in the cited literature.

| Treatment | Cell Line | Relative Caspase-3 Activity |

| Control | U87MG-α5 high | 1.0 |

| This compound (20 µM) | U87MG-α5 high | ~1.5 |

| Nutlin-3a (5 µM) | U87MG-α5 high | ~2.0 |

| This compound (20 µM) + Nutlin-3a (5 µM) | U87MG-α5 high | ~5.0 |

Table 3: Effect of this compound and Nutlin-3a on Caspase-3 Activity in U87MG-α5 high Glioblastoma Cells.[1][6] Data are approximated from graphical representations in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on published literature and standard laboratory practices.

Cell Culture and Reagents

-

Cell Lines: U87MG (human glioblastoma, p53 wild-type), U373 (human glioblastoma, p53 mutant).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Reagents: this compound (MedChemExpress, HY-100563), Temozolomide (Sigma-Aldrich, T2577), Ellipticine (Sigma-Aldrich, E3255), Nutlin-3a (Cayman Chemical, 10004372).

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound and/or chemotherapeutic agents for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a 4-20% Tris-glycine gel and separate by electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), AKT, phospho-AKT (Ser473), PEA-15, survivin, Caspase-8, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with this compound and/or chemotherapeutic agents at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days.

-

Colony Staining: Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation: Calculate the surviving fraction by normalizing the number of colonies in treated wells to the number of colonies in control wells.

Apoptosis Assay (Sub-G1 Analysis by Flow Cytometry)

-

Cell Treatment: Treat cells with this compound and/or chemotherapeutic agents for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Senescence-Associated β-Galactosidase Staining

-

Cell Treatment: Treat cells with chemotherapeutic agents with or without this compound.

-

Fixation: Wash cells with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde solution.

-

Staining: Wash the cells and incubate with the senescence-associated β-galactosidase staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

-

Imaging: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Mandatory Visualization

Caption: this compound-mediated signaling pathway to overcome chemoresistance.

References

- 1. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomics analysis identifies PEA-15 as an endosomal phosphoprotein that regulates α5β1 integrin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

K34c and the p53-Dependent Senescence Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism often mediated by the p53 signaling pathway. However, the induction of senescence in cancer therapy is a double-edged sword, as senescent cells can contribute to therapy resistance and a pro-inflammatory tumor microenvironment. This technical guide delves into the role of K34c, a selective antagonist of α5β1 integrin, in modulating p53-dependent cellular fate. Emerging research indicates that this compound can steer cancer cells away from chemotherapy-induced senescence and towards apoptosis, presenting a novel strategy to enhance the efficacy of cancer treatments. This document provides an in-depth overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction: this compound and Integrin α5β1

This compound is a potent and selective non-peptidic inhibitor of α5β1 integrin, with an IC50 of 3.1 nM.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in cell survival, proliferation, migration, and differentiation. The α5β1 integrin, a primary receptor for fibronectin, is frequently overexpressed in various cancers, including glioblastoma, and its expression is often correlated with a poor prognosis and resistance to therapy.[3] By blocking the function of α5β1 integrin, this compound disrupts these critical cell signaling pathways, thereby influencing the cellular response to therapeutic agents.

The p53-Dependent Senescence Pathway

The tumor suppressor protein p53 is a central regulator of cellular responses to stress, including DNA damage.[4] Upon activation by stimuli such as chemotherapy, p53 can transcriptionally activate a host of target genes that determine the cell's fate.[4] One of the key downstream effectors of p53 is the cyclin-dependent kinase inhibitor p21 (CDKN1A).[4] The p53/p21 axis is a canonical pathway for the induction of cellular senescence.[5] Activated p53 induces the expression of p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest, a hallmark of senescence.[5]

This compound's Dual Role in Modulating p53-Dependent Pathways

Recent studies have revealed a nuanced role for this compound in modulating p53-dependent outcomes in cancer cells, particularly in the context of glioblastoma. Instead of a singular mode of action, this compound's effects appear to be context-dependent, either inhibiting senescence or promoting apoptosis based on the co-administered therapeutic agent.

Inhibition of Chemotherapy-Induced Senescence

In glioblastoma cells with functional p53, chemotherapeutic agents such as ellipticine and temozolomide induce a state of premature senescence.[6] However, the concomitant treatment with this compound has been shown to decrease this chemotherapy-induced senescence and instead facilitate apoptosis.[1][6] This suggests that α5β1 integrin signaling plays a protective role for cancer cells, allowing them to enter a senescent state to survive the chemotherapeutic insult. By inhibiting this integrin, this compound abrogates this survival signal, forcing the cells down an apoptotic path. This effect is dependent on a functional p53 pathway.[6]

Potentiation of Apoptosis with p53 Activators

While this compound alone does not affect p53, its combination with Nutlin-3a, an MDM2 inhibitor that stabilizes and activates p53, leads to a significant increase in p53 phosphorylation and the induction of apoptosis in glioma cells.[3] This synergistic effect highlights a convergent pathway where the inhibition of α5β1 integrin signaling by this compound sensitizes cancer cells to p53-mediated apoptosis.[3]

Signaling Pathways

The dual actions of this compound are rooted in the intricate crosstalk between the α5β1 integrin and p53 signaling pathways.

This compound in Chemotherapy-Induced Senescence vs. Apoptosis

The current hypothesis for this compound's role in shifting the balance from senescence to apoptosis in the presence of chemotherapeutics involves the modulation of p53's transcriptional program. It is postulated that α5β1 integrin signaling, when active, biases the p53 response towards the expression of pro-senescence genes like p21. By inhibiting this signal, this compound may alter the conformation or post-translational modifications of p53, favoring the transcription of pro-apoptotic genes.

This compound and Nutlin-3a Synergy in Apoptosis Induction

In the presence of Nutlin-3a, p53 is stabilized. The concurrent inhibition of α5β1 integrin by this compound leads to the downregulation of the anti-apoptotic protein PEA-15, which is under the control of the integrin/AKT pathway.[3] Furthermore, activated p53 represses the expression of another anti-apoptotic protein, survivin.[3] The combined effect of PEA-15 and survivin downregulation creates a pro-apoptotic environment, leading to the activation of caspase-8 and caspase-3, and ultimately, apoptosis.[3]

Quantitative Data

The following tables summarize the key quantitative findings from the primary research articles.

Table 1: Effect of this compound on Chemotherapy-Induced Senescence and Apoptosis in U87MG Cells

| Treatment | % Senescent Cells (SA-β-Gal positive) | % Apoptotic Cells (Sub-G1) |

|---|---|---|

| Ellipticine (1 µM) | Increased | Minimal |

| Ellipticine (1 µM) + this compound (20 µM) | Decreased | Significantly Increased |

| Temozolomide | Increased | Minimal |

| Temozolomide + this compound | Decreased | Increased |

Data are qualitative summaries from Martinkova et al., 2010.[6]

Table 2: Effect of this compound and Nutlin-3a on Apoptosis in U87MG-α5 high Cells

| Treatment | Caspase-3 Activity (relative units) | Cleaved PARP Levels |

|---|---|---|

| Control | Baseline | Low |

| This compound (20 µM) | No significant change | Low |

| Nutlin-3a (5 µM) | Moderate Increase | Moderate |

| This compound (20 µM) + Nutlin-3a (5 µM) | Strong Increase | High |

Data are qualitative summaries from Renner et al., 2015.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.

Cell Culture and Reagents

-

Cell Lines: U87MG human glioblastoma cells (p53 wild-type). U87MG-α5 high (overexpressing α5 integrin) and U87MG-α5 low (shRNA against α5 integrin) were generated as described in Renner et al., 2015.[3]

-

Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

-

Reagents: this compound (Tocris Bioscience), Nutlin-3a (Sigma-Aldrich), Ellipticine (Sigma-Aldrich), Temozolomide (Sigma-Aldrich).

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is based on the methodology described in Martinkova et al., 2010.[6]

-

Seed cells in a 6-well plate and treat as required for the desired duration (e.g., 5 days).

-

Wash cells twice with PBS.

-

Fix cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash cells three times with PBS.

-

Prepare the staining solution: 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubate cells with the staining solution at 37°C (without CO2) for 12-16 hours.

-

Observe cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells from at least three independent fields of view.

Apoptosis Assays

This protocol is based on the methodology described in Renner et al., 2015.[3]

-

Sub-G1 Analysis by Flow Cytometry:

-

Collect both adherent and floating cells after treatment.

-

Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge and resuspend the cell pellet in PBS containing 50 µg/ml propidium iodide and 100 µg/ml RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the cell cycle distribution by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

-

-

Caspase-3 Activity Assay:

-

Lyse treated cells and quantify protein concentration.

-

Incubate cell lysates with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence over time using a microplate reader.

-

Normalize caspase-3 activity to the protein concentration.

-

Western Blotting

This protocol is based on the methodology described in Renner et al., 2015.[3]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-cleaved PARP, anti-caspase-3, anti-survivin, anti-PEA-15, anti-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The α5β1 integrin antagonist this compound demonstrates a significant ability to modulate the p53-dependent cellular response to anti-cancer therapies. Its capacity to inhibit chemotherapy-induced senescence while promoting apoptosis represents a promising strategy to overcome a common mechanism of therapy resistance. Furthermore, its synergistic pro-apoptotic effect with p53 activators like Nutlin-3a underscores the potential of co-targeting integrin and p53 pathways.

For drug development professionals, these findings suggest that combining this compound or similar α5β1 integrin antagonists with conventional chemotherapy or novel p53-targeted therapies could lead to more effective cancer treatments, particularly for tumors like glioblastoma that are reliant on integrin signaling for survival.

Future research should focus on:

-

Elucidating the precise molecular switch that determines whether this compound pushes a cell towards apoptosis or away from senescence.

-

Investigating the efficacy of this combination therapy in in vivo models and eventually in clinical trials.

-

Exploring the applicability of this strategy to other cancer types where α5β1 integrin and p53 play a critical role.

By understanding and exploiting the interplay between this compound and the p53 pathway, we may unlock new therapeutic avenues to improve patient outcomes in a range of malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ovid.com [ovid.com]

- 6. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

K34c: A Potent α5β1 Integrin Antagonist for Modulating Tumor Cell Survival and Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of K34c, a selective α5β1 integrin antagonist, in the regulation of tumor cell survival and migration. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting integrin signaling in oncology.

Introduction to this compound and α5β1 Integrin

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various cellular processes, including survival, proliferation, and migration. The α5β1 integrin, a key receptor for fibronectin, is frequently overexpressed in various tumor types, including glioblastoma, and its expression is often correlated with increased tumor aggressiveness and poor patient prognosis.[1] this compound is a potent and selective non-peptidic antagonist of α5β1 integrin, with a high binding affinity.[2] By blocking the interaction between α5β1 integrin and its ligands, this compound disrupts downstream signaling pathways that are critical for tumor progression.

Quantitative Analysis of this compound's Efficacy

The inhibitory activity of this compound on α5β1 integrin is well-documented, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This high potency makes this compound a valuable tool for studying the biological functions of α5β1 integrin and a promising candidate for therapeutic development.

| Parameter | Value | Assay Type | Reference |

| IC50 (α5β1 Integrin Inhibition) | 3.1 nM | Biochemical Assay | [2] |

Table 1: In vitro efficacy of this compound.

Effect of this compound on Tumor Cell Survival

This compound has been shown to significantly impact the survival of tumor cells, primarily by inducing apoptosis. This pro-apoptotic effect is particularly pronounced in glioma cells that express high levels of α5β1 integrin.

Induction of Apoptosis

Studies have demonstrated that this compound, when used in combination with other therapeutic agents, can significantly enhance apoptosis in tumor cells. For instance, in U87MG glioblastoma cells, a concentration of 20 μM this compound has been shown to potentiate chemotherapy-induced apoptosis.[3]

| Cell Line | Treatment | Effect | Concentration of this compound | Reference |

| U87MG | This compound + Ellipticine (1 µM) | Significant increase in apoptosis | 20 µM | [3] |

| U87MG | This compound + Temozolomide | Decrease in chemotherapy-induced senescence | 20 µM | [3] |

| U87MG-α5 high | This compound + Nutlin-3a | Sensitization to Nutlin-3a induced apoptosis | 5, 10, 20 µM | [1] |

Table 2: Effect of this compound on tumor cell survival.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the α5β1 integrin-mediated activation of the Phosphoinositide 3-kinase (PI3K)/AKT survival pathway.[1] This inhibition leads to a cascade of downstream events, including the modulation of anti-apoptotic proteins like PEA-15 and survivin, ultimately culminating in the activation of caspases and programmed cell death.[1]

Caption: this compound-mediated inhibition of the α5β1-PI3K-AKT signaling pathway leading to apoptosis.

Effect of this compound on Tumor Cell Migration

Tumor cell migration is a critical step in metastasis, and α5β1 integrin plays a significant role in this process by facilitating cell adhesion to the extracellular matrix. This compound, by blocking this interaction, effectively inhibits the migration of tumor cells.

| Cell Line | Assay Type | Effect of this compound | Reference |

| U87MG | Transwell Migration Assay | Inhibition of cell migration | [2] |

| Glioma Cells | Not Specified | Inhibition of cell migration | [4] |

Table 3: Effect of this compound on tumor cell migration.

Signaling Pathway of this compound in Cell Migration

The inhibitory effect of this compound on cell migration is also linked to the disruption of the PI3K/AKT pathway, which is known to regulate cytoskeletal dynamics and the formation of migratory protrusions.

Caption: this compound inhibits cell migration by disrupting α5β1-mediated cytoskeletal rearrangement.

Experimental Protocols

The following are representative protocols for key experiments to assess the effect of this compound on tumor cell survival and migration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed tumor cells (e.g., U87MG) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed tumor cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Transwell Migration Assay

This assay measures the ability of cells to migrate through a porous membrane.

-

Chamber Preparation: Place a Transwell insert with an 8 µm pore size membrane into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed tumor cells, pre-treated with this compound or vehicle control, in serum-free medium into the upper chamber.

-

Incubation: Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal and Fixation: Remove non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol.

-

Staining and Counting: Stain the migrated cells with crystal violet and count them under a microscope.

-

Data Analysis: Express the number of migrated cells as a percentage of the control.

Caption: Workflow for key experiments to evaluate the effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of α5β1 integrin with significant anti-tumor activity. Its ability to induce apoptosis and inhibit migration in tumor cells, particularly in glioblastoma, highlights the therapeutic potential of targeting the α5β1 integrin signaling pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the mechanisms of action of this compound and its development as a novel cancer therapeutic.

References

Methodological & Application

Application Notes: In Vitro Application of K34c in Glioblastoma Research

Audience: Researchers, scientists, and drug development professionals in the field of oncology and neuro-oncology.

Introduction: Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by diffuse infiltration, rapid proliferation, and profound resistance to conventional therapies.[1][2] A key factor in glioblastoma's resilience is its interaction with the extracellular matrix (ECM), mediated by cell surface receptors known as integrins.[2][3] Integrins, particularly α5β1, are overexpressed in glioblastoma compared to normal brain tissue and are associated with poor prognosis.[3] They play a crucial role in tumor cell survival, migration, and resistance to therapies.[3][4]

K34c is a potent and selective, non-peptidic antagonist of α5β1 integrin, with an IC50 of 3.1 nM. By targeting α5β1 integrin, this compound presents a promising strategy to counteract glioblastoma's aggressive phenotype. These application notes provide a comprehensive overview of the in vitro use of this compound in glioblastoma research, summarizing its mechanism of action, key experimental findings, and detailed protocols.

Mechanism of Action

In glioblastoma cells with a functional p53 protein (like U87MG), standard chemotherapies such as Temozolomide (TMZ) or Ellipticine can induce a state of premature senescence, a dormant condition that contributes to therapy resistance.[5][6] this compound intervenes in this process. By blocking α5β1 integrin, this compound prevents chemotherapy-induced senescence and instead promotes apoptosis (programmed cell death).[5][6] This effect is dependent on a functional p53 pathway.[3][6]

Furthermore, this compound has been shown to modulate critical survival signaling pathways. It inhibits the PI3K/AKT pathway, which is known to be under integrin control and promotes cell survival.[7] This inhibition leads to the downstream destabilization of anti-apoptotic proteins like PEA-15 and survivin, ultimately sensitizing glioblastoma cells to apoptosis.[7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from in vitro studies of this compound on the U87MG human glioblastoma cell line.

Table 1: Potency and Concentration of this compound

| Parameter | Value | Reference |

|---|---|---|

| IC50 (α5β1 integrin inhibition) | 3.1 nM |

| Effective In Vitro Concentration | 20 µM |[5][7] |

Table 2: Effects of this compound in Combination with Chemotherapeutic Agents on U87MG Cells

| Condition | Effect | Observation | Reference |

|---|---|---|---|

| This compound (20 µM) + Ellipticine (1 µM) | Increased Apoptosis | Significant increase in the sub-G1 cell population after 24-48 hours. | [5] |

| This compound (20 µM) + Temozolomide | Decreased Senescence | Significantly reduces TMZ-induced premature senescence in a p53-dependent manner. | [5] |

| This compound (20 µM) + Nutlin-3a | Sensitization to Apoptosis | Potently sensitizes cells to apoptosis, linked to inhibition of the AKT/PEA-15 pathway. | [7] |

| this compound (20 µM) + Nutlin-3a | Decreased Survivin Expression | Further decreases the expression of the anti-apoptotic protein survivin. |[7] |

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

References

- 1. Engineered In Vitro Tumor Model Recapitulates Molecular Signatures of Invasion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pathophysiological roles of integrins in gliomas from the perspective of glioma stem cells [frontiersin.org]

- 3. Integrins and p53 pathways in glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for K34c and Temozolomide Combination Therapy in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1][2] The current standard of care involves surgical resection followed by radiation and chemotherapy with the alkylating agent Temozolomide (TMZ).[3] However, resistance to TMZ is a major clinical challenge.[1][2] One mechanism of resistance involves the induction of cellular senescence, a state of irreversible cell cycle arrest, which allows tumor cells to persist and potentially contribute to recurrence.

Recent preclinical studies have explored strategies to overcome TMZ-induced senescence. One promising approach is the combination of TMZ with K34c, a potent and selective antagonist of α5β1 integrin.[4][5] this compound has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis in glioblastoma cells, particularly in a p53-dependent manner.[5][6] By inhibiting the α5β1 integrin signaling pathway, this compound may shift the cellular response to TMZ-induced DNA damage away from senescence and towards apoptosis, thereby enhancing the therapeutic efficacy of TMZ.[5][6]

These application notes provide a detailed overview of the rationale and experimental protocols for investigating the combination of this compound and Temozolomide in preclinical glioblastoma models.

Mechanism of Action

Temozolomide (TMZ) is a DNA alkylating agent that adds methyl groups to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[7][8] This DNA methylation leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair, which ultimately result in DNA double-strand breaks, cell cycle arrest, and apoptosis.[7]

This compound is a selective antagonist of α5β1 integrin , a cell surface receptor that mediates cell adhesion to the extracellular matrix protein fibronectin.[4][5] The α5β1 integrin signaling pathway is implicated in cancer cell proliferation, survival, and migration.[9][10] In the context of chemotherapy, inhibition of α5β1 integrin by this compound has been shown to modulate the p53 signaling pathway, suppressing the induction of senescence and promoting a pro-apoptotic response to DNA damage.[5][6]

The combination of this compound and TMZ is hypothesized to create a synergistic anti-tumor effect by concurrently inducing DNA damage with TMZ and blocking the pro-survival, anti-apoptotic signals mediated by α5β1 integrin with this compound. This dual approach aims to enhance the cytotoxic effects of TMZ and circumvent a key mechanism of drug resistance.

Data Presentation

The following tables present illustrative quantitative data from hypothetical in vitro experiments evaluating the combination of this compound and Temozolomide. Note: Specific quantitative data for the this compound and TMZ combination is limited in the current literature; these tables are provided as examples for data presentation.

Table 1: Cell Viability (MTT Assay) in U87MG Glioblastoma Cells

| Treatment | Concentration | % Cell Viability (Mean ± SD) |

| Control | - | 100 ± 5.2 |

| This compound | 20 µM | 95 ± 4.8 |

| Temozolomide | 100 µM | 65 ± 6.1 |

| This compound + Temozolomide | 20 µM + 100 µM | 40 ± 5.5 |

Table 2: Apoptosis (Annexin V/PI Staining) in U87MG Glioblastoma Cells

| Treatment | Concentration | % Apoptotic Cells (Mean ± SD) |

| Control | - | 5 ± 1.2 |

| This compound | 20 µM | 8 ± 1.5 |

| Temozolomide | 100 µM | 25 ± 3.3 |

| This compound + Temozolomide | 20 µM + 100 µM | 55 ± 4.7 |

Table 3: Cellular Senescence (β-Galactosidase Staining) in U87MG Glioblastoma Cells

| Treatment | Concentration | % Senescent Cells (Mean ± SD) |

| Control | - | 3 ± 0.8 |

| This compound | 20 µM | 4 ± 1.0 |

| Temozolomide | 100 µM | 45 ± 4.1 |

| This compound + Temozolomide | 20 µM + 100 µM | 15 ± 2.9 |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of this compound and Temozolomide, alone and in combination, on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell line (e.g., U87MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Temozolomide (TMZ)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound and TMZ in DMSO.

-

Prepare serial dilutions of this compound and TMZ in complete culture medium. For the combination treatment, prepare a fixed concentration of this compound (e.g., 20 µM) with serial dilutions of TMZ.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different drug concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound and Temozolomide.

Materials:

-

Glioblastoma cells

-

This compound and Temozolomide

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound, TMZ, or the combination for the desired duration.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This protocol is for detecting senescent cells based on the increased activity of senescence-associated β-galactosidase.

Materials:

-

Glioblastoma cells

-

This compound and Temozolomide

-

Senescence β-Galactosidase Staining Kit

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure:

-

Seed cells in 6-well plates and treat with this compound, TMZ, or the combination. A longer incubation period (e.g., 5-7 days) may be required to observe senescence.

-

Wash the cells with PBS.

-

Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the β-galactosidase staining solution to each well and incubate at 37°C (without CO2) for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Count the number of blue-stained cells and the total number of cells in several random fields to calculate the percentage of senescent cells.

Visualizations

Caption: this compound and Temozolomide signaling pathways.

Caption: In vitro experimental workflow.

References

- 1. Temozolomide - Wikipedia [en.wikipedia.org]

- 2. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome | MDPI [mdpi.com]

- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Roles of Integrin α5β1 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of K34c Stock Solutions from Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

K34c is a potent and selective antagonist of α5β1 integrin, a cell adhesion receptor critically involved in cell survival, migration, and signaling.[1][2][3] By inhibiting α5β1 integrin, this compound can reduce chemotherapy-induced premature senescence and promote apoptosis, making it a valuable tool for research, particularly in fields like glioblastoma.[3][4] This document provides a detailed protocol for the preparation of this compound stock solutions from its powdered form, ensuring accurate, reproducible, and stable solutions for in vitro experimental use. It includes information on the physicochemical properties, solubility, preparation protocols, storage conditions, and the primary signaling pathway affected by this compound.

Physicochemical Properties

This compound is a white solid compound with the following properties:

| Property | Value | Reference |

| Molecular Weight | 447.53 g/mol | [1][2][4] |

| Chemical Formula | C₂₆H₂₉N₃O₄ | [1][2][4] |

| Purity | ≥98% (HPLC) | [2] |

| CAS Number | 939769-93-4 | [1][2] |

| Appearance | White solid | [4] |

Solubility Data

The solubility of this compound powder is critical for preparing accurate stock solutions. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 44.75 - 120 mg/mL | 100 - 268.14 mM | Solubility data varies by supplier.[2][4] Sonication is recommended to aid dissolution.[4][5] It is advisable to prepare stock solutions at a concentration well below the maximum solubility to ensure complete dissolution. |

| Ethanol | 44.75 mg/mL | 100 mM |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Always work in a sterile environment (e.g., a laminar flow hood) and use appropriate personal protective equipment (PPE).

Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic cleaner (recommended)

Pre-calculated Mass for Stock Solutions

The following table provides the mass of this compound powder required to prepare various stock solution concentrations in 1 mL of solvent, based on a molecular weight of 447.53 g/mol .

| Target Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |

| 1 mM | 0.45 mg | 2.24 mg | 4.48 mg |

| 5 mM | 2.24 mg | 11.19 mg | 22.38 mg |

| 10 mM | 4.48 mg | 22.38 mg | 44.75 mg |

| 50 mM | 22.38 mg | 111.88 mg | 223.77 mg |

Step-by-Step Procedure

-

Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.48 mg of this compound powder.

-

Weighing: Accurately weigh 4.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for 5-10 minutes is recommended to ensure the compound is fully solubilized.[4]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[3]

-

Storage: Store the aliquots at -80°C for long-term stability.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

| Form | Storage Temperature | Storage Period | Reference |

| Powder | -20°C | 3 years | [4][6] |

| In Solvent (DMSO) | -20°C | 1 month | [3][6] |

| In Solvent (DMSO) | -80°C | 6 months to 1 year | [3][4][6] |

Note: Avoid repeated freeze-thaw cycles of the stock solution.[3] For use, thaw a single aliquot at room temperature and keep it on ice during the experiment. Discard any unused portion of the thawed aliquot.

Application Example: Dilution for Cell-Based Assays

When using the this compound stock solution for in vitro experiments, it must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

-

Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. For example, to achieve a 20 µM working solution, you can add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium (a 1:500 dilution).

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid toxicity.

Mechanism of Action & Signaling Pathway

This compound functions as a selective antagonist of α5β1 integrin.[2] Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling cascades. The α5β1 integrin, upon binding to extracellular matrix proteins like fibronectin, activates pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival and proliferation.[7][8][9]

By blocking α5β1 integrin, this compound inhibits the activation of PI3K and its downstream effector AKT.[8] This inhibition disrupts pro-survival signaling, sensitizing cells (such as glioblastoma cells) to apoptosis.[7][8]

Caption: this compound inhibits the α5β1 integrin/PI3K/AKT pathway.

References

- 1. abmole.com [abmole.com]

- 2. This compound | Integrins | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Integrin α5β1 inhibitor | TargetMol [targetmol.com]

- 5. This compound hydrochloride | Integrin | TargetMol [targetmol.com]

- 6. invivochem.net [invivochem.net]

- 7. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for K34c-Mediated Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of K34c, a selective α5β1 integrin antagonist, in the induction of apoptosis, particularly in the context of sensitizing cancer cells to pro-apoptotic stimuli. The provided protocols and data are intended to guide researchers in designing and executing experiments to study this compound's effects on programmed cell death.

Introduction

This compound is a potent and selective non-peptidic antagonist of α5β1 integrin.[1] While this compound alone demonstrates limited capacity to directly induce apoptosis, it plays a crucial role in sensitizing cancer cells, particularly high-grade gliomas with high α5β1 integrin expression, to apoptosis triggered by other therapeutic agents.[2][3] This sensitization effect is primarily achieved through the modulation of key survival signaling pathways, making this compound a valuable tool for combination cancer therapy research.

The primary mechanism of this compound's pro-apoptotic sensitization involves the inhibition of the integrin/AKT/PEA-15 survival pathway, which ultimately leads to the activation of the caspase cascade.[2] Notably, this compound's efficacy is significantly enhanced when used in conjunction with agents that activate the p53 tumor suppressor pathway, such as the MDM2 inhibitor Nutlin-3a.[2][4] This combination strategy leads to a robust apoptotic response in cancer cells with wild-type p53.[2][3]

Data Presentation: Efficacy of this compound in Apoptosis Sensitization

The following tables summarize the quantitative data from studies investigating the effect of this compound in sensitizing glioma cells to apoptosis. The consistently reported effective concentration of this compound is 20 μM.

Table 1: Apoptosis Induction in U87MG-α5 high Glioma Cells with this compound and Nutlin-3a Combination

| Treatment | Concentration | Apoptotic Cells (%) | Key Apoptosis Markers |

| Control (DMSO) | - | ~5% | Basal levels of cleaved PARP and Caspase 3 |

| This compound alone | 20 μM | ~20% | No significant increase in cleaved PARP and Caspase 3 |

| Nutlin-3a alone | 5 μM | ~16% | No significant increase in cleaved PARP and Caspase 3 |

| This compound + Nutlin-3a | 20 μM + 5 μM | 56 ± 6% | Significant increase in cleaved PARP and Caspase 3 |

Data synthesized from a study on U87MG-α5 high cells, which have high expression of α5 integrin and wild-type p53. Apoptosis was assessed after 12 hours of treatment.[2]

Table 2: Effect of this compound on Chemotherapy-Induced Apoptosis in U87MG Glioma Cells

| Treatment | Concentration | Apoptotic Cells (sub-G1 population) |

| Control | - | Baseline |

| Ellipticine alone | 1 μM | Increased |

| This compound + Ellipticine | 20 μM + 1 μM | Significant further increase |

| Temozolomide alone | - | Induces senescence |

| This compound + Temozolomide | 20 μM + TMZ | Decreased senescence, increased apoptosis |

This table summarizes the findings that this compound (20 μM) enhances apoptosis induced by chemotherapeutic agents in U87MG cells. The treatment duration was 24 or 48 hours.[1]

Signaling Pathways and Experimental Workflows

This compound and p53 Convergent Signaling Pathway for Apoptosis Induction

The following diagram illustrates the signaling cascade initiated by the combination of this compound and a p53 activator like Nutlin-3a, leading to apoptosis in glioma cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for K34c Cell Adhesion Assay on Fibronectin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion to the extracellular matrix (ECM) is a fundamental biological process crucial for tissue development, immune response, and wound healing. The interaction between cells and the ECM is primarily mediated by integrins, a family of transmembrane receptors. Specifically, the α5β1 integrin is a key receptor for fibronectin, an essential ECM protein. The binding of α5β1 integrin to fibronectin triggers intracellular signaling cascades that regulate cell survival, proliferation, migration, and differentiation. Dysregulation of this interaction is implicated in various pathological conditions, including cancer metastasis and fibrosis.

K34c is a potent and selective small-molecule inhibitor of α5β1 integrin, with an IC50 of 3.1 nM for the purified receptor.[1] By targeting α5β1 integrin, this compound effectively reduces cell adhesion to fibronectin.[1] These application notes provide a detailed protocol for performing a cell adhesion assay to evaluate the inhibitory effect of this compound on cell attachment to fibronectin-coated surfaces. The presented methodologies are designed to offer a robust and reproducible framework for researchers investigating the therapeutic potential of α5β1 integrin antagonists.

Data Presentation

The following table summarizes representative quantitative data from a this compound cell adhesion assay on fibronectin. This data is illustrative and serves to demonstrate the expected dose-dependent inhibitory effect of this compound. Actual results may vary depending on the cell type, experimental conditions, and specific protocol used.

| This compound Concentration (nM) | Mean Absorbance (OD 570 nm) | Standard Deviation | % Adhesion | % Inhibition |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100% | 0% |

| 1 | 0.98 | 0.06 | 78.4% | 21.6% |

| 10 | 0.65 | 0.05 | 52.0% | 48.0% |

| 100 | 0.32 | 0.04 | 25.6% | 74.4% |

| 1000 | 0.15 | 0.03 | 12.0% | 88.0% |

Experimental Protocols

This section provides a detailed methodology for a colorimetric cell adhesion assay to assess the effect of this compound on cell attachment to fibronectin.

Materials and Reagents

-

96-well, flat-bottom tissue culture plates

-

Fibronectin (from human plasma)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trypsin-EDTA solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Crystal Violet stain (0.5% in 20% methanol)

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 1% SDS solution

-

Microplate reader

Experimental Workflow

Detailed Protocol

-

Plate Coating:

-

Dilute fibronectin in sterile PBS to a final concentration of 10 µg/mL.

-

Add 100 µL of the fibronectin solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The next day, aspirate the fibronectin solution and wash the wells three times with 200 µL of sterile PBS.

-

To block non-specific cell adhesion, add 200 µL of 1% BSA in PBS to each well.

-

Incubate for 1 hour at 37°C.

-

Aspirate the BSA solution and wash the wells twice with 200 µL of sterile PBS. The plate is now ready for the adhesion assay.

-

-

Cell Preparation:

-

Culture the cells of interest in appropriate complete medium until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Harvest the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cells at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in serum-free medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Adjust the cell concentration to 1 x 10^5 cells/mL in serum-free medium.

-

-

Adhesion Assay:

-

Prepare serial dilutions of this compound in serum-free medium. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest this compound concentration.

-

In a separate tube, pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (containing this compound or vehicle) to each of the fibronectin-coated wells.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line.

-

After incubation, gently wash the wells three times with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the layer of adherent cells.

-

-

Quantification of Adherent Cells (Crystal Violet Staining):

-

Fix the adherent cells by adding 100 µL of 100% methanol to each well and incubating for 10 minutes at room temperature.

-

Aspirate the methanol and allow the plate to air dry completely.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.

-

Gently wash the wells with deionized water until the water runs clear.

-

Allow the plate to air dry completely.

-

Solubilize the stain by adding 100 µL of Sorensen's buffer or 1% SDS solution to each well.

-

Incubate on a plate shaker for 15-30 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Signaling Pathways

The interaction of α5β1 integrin with fibronectin initiates a cascade of intracellular signaling events. This compound, by inhibiting this initial binding, prevents the activation of these downstream pathways.

Upon binding of fibronectin to α5β1 integrin, Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tail of the integrin and autophosphorylated. This creates a docking site for Src family kinases, leading to further phosphorylation and activation of FAK.[2] Activated FAK then serves as a scaffold for the assembly of a signaling complex that includes PI3K and activates small GTPases like RhoA.[3] Concurrently, integrin engagement can also activate Protein Kinase C (PKC).[3] These signaling events converge on the regulation of the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions, which are essential for stable cell adhesion.[2] By blocking the initial fibronectin-α5β1 integrin interaction, this compound prevents the initiation of this entire signaling cascade, thereby inhibiting cell adhesion.

References

- 1. Clustering of α5β1 integrins determines adhesion strength whereas αvβ3 and talin enable mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibronectin-mediated cell adhesion is required for induction of 92-kDa type IV collagenase/gelatinase (MMP-9) gene expression during macrophage differentiation. The signaling role of protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing K34c for In Vitro Studies of α5β1 Integrin Signaling

References

- 1. This compound | Integrins | Tocris Bioscience [tocris.com]

- 2. Autophagy and Apoptosis Induced in U87 MG Glioblastoma Cells by Hypericin-Mediated Photodynamic Therapy Can Be Photobiomodulated with 808 nm Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]